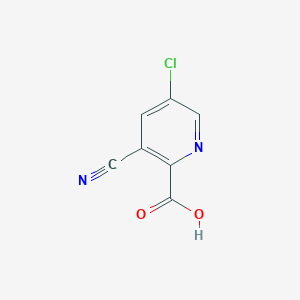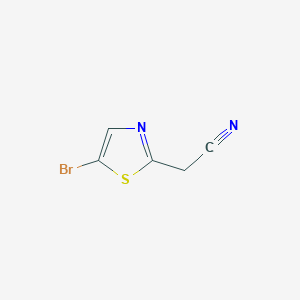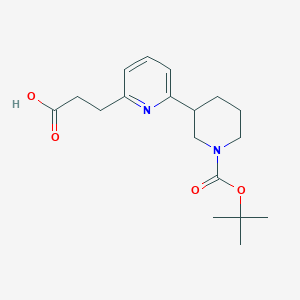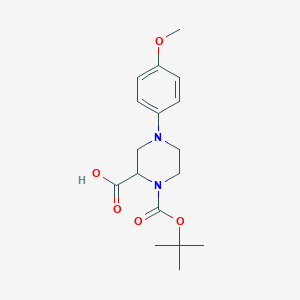
5-Chloro-3-cyanopyridine-2-carboxylic acid
Descripción general
Descripción
5-Chloro-3-cyanopyridine-2-carboxylic acid, also known as 5-CNPCA, is a versatile organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. It is an important intermediate for the synthesis of many compounds and has been extensively studied for its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
- Summary of Application : Cyanopyridines, including “5-Chloro-3-cyanopyridine-2-carboxylic acid”, have been reported to possess various pharmacological activities . Among these, substituted cyanopyridines were found to have antihypertensive, antipyretic, anti-inflammatory, analgesic properties, cardiotonic, antimicrobial, and anticancer activities .
- Methods of Application : In one study, sodium 3-oxo-3- (2-oxo-2 H -chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3- (3-oxo-3 H -benzo [f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano- N ’- (1-aryl (heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .
- Results or Outcomes : The results revealed that the pyridine derivatives have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .
Herbicide Intermediates
- Summary of Application : Certain cyanopyridines are used as intermediates in the production of herbicides .
- Methods of Application : The specific methods of application can vary depending on the final herbicide product. Typically, these compounds are synthesized and then used in further chemical reactions to produce the final herbicide product .
- Results or Outcomes : The use of cyanopyridines as intermediates can lead to the production of effective herbicides, such as nicosulfuron and diflufenican .
Pharmaceutical Intermediates
- Summary of Application : Cyanopyridines can be used as intermediates in the manufacture of certain pharmaceuticals .
- Methods of Application : These compounds are typically synthesized and then used in further chemical reactions to produce the final pharmaceutical product .
- Results or Outcomes : The use of cyanopyridines as intermediates can lead to the production of effective pharmaceuticals, such as mefenamic acid and niflumic acid .
Synthesis of Schiff Bases
- Summary of Application : Schiff bases, which are a class of organic compounds possessing an azomethine (-N=CH-) or imine linker, can be synthesized from cyanopyridines .
- Methods of Application : The synthesis of Schiff base ligands typically involves a condensation reaction from primary amines with aldehyde or ketone carbonyl derivatives .
- Results or Outcomes : Schiff base ligands have been extensively studied and up-to-date attract much attention mainly because of their synthesis protocol, availability, electronic properties and for their numerous applications in different fields .
Preparation of Other Cyanopyridines
- Summary of Application : “5-Chloro-3-cyanopyridine-2-carboxylic acid” may be used in the preparation of other cyanopyridines .
- Methods of Application : The specific methods of application can vary depending on the final cyanopyridine product .
- Results or Outcomes : The use of “5-Chloro-3-cyanopyridine-2-carboxylic acid” as a starting material can lead to the production of a variety of other cyanopyridines .
Propiedades
IUPAC Name |
5-chloro-3-cyanopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-5-1-4(2-9)6(7(11)12)10-3-5/h1,3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQQYYHLOMZXKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-cyanopyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1400131.png)

![6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B1400133.png)




